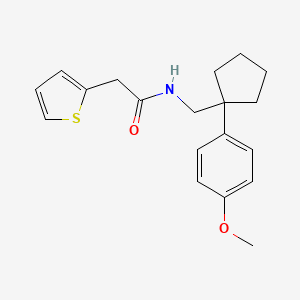
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide” is a complex organic compound. It contains a methoxyphenyl group, a cyclopentyl group, a thiophenyl group, and an acetamide group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and thiophenyl groups are aromatic, which could contribute to the compound’s stability and reactivity. The acetamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic groups and the acetamide group. The aromatic groups might undergo electrophilic aromatic substitution reactions, while the acetamide group could potentially participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the aromatic rings could contribute to its stability and solubility in organic solvents, while the acetamide group could allow it to form hydrogen bonds .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor and alachlor, undergo complex metabolic pathways in liver microsomes of both humans and rats. These pathways involve the formation of DNA-reactive dialkylbenzoquinone imine, with intermediates including 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. This research highlights the potential carcinogenicity of these compounds and the importance of understanding their metabolism for safety assessments (Coleman et al., 2000).
Chemoselective Acetylation of 2-Aminophenol
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the relevance of specific chemical transformations in drug development. This research employed immobilized lipase for the acetylation, exploring various parameters to optimize the reaction. The study underscores the importance of enzyme-catalyzed reactions in pharmaceutical synthesis (Magadum & Yadav, 2018).
High-Performance Liquid Chromatographic Determination
The development of methodologies for the determination of biologically important thiols using fluorogenic labelling highlights the significance of analytical techniques in research. This work contributes to the field by providing a reliable method for detecting thiols in pharmaceutical formulations, essential for quality control and research applications (Gatti et al., 1990).
Catalytic Hydrogenation for Green Synthesis
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, using a novel Pd/C catalyst for hydrogenation, showcases the application of catalysis in producing environmentally friendly processes in the chemical industry. This approach minimizes hazardous waste and improves efficiency, aligning with sustainable development goals (Zhang Qun-feng, 2008).
Future Directions
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-16-8-6-15(7-9-16)19(10-2-3-11-19)14-20-18(21)13-17-5-4-12-23-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHGCMPVUUZGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

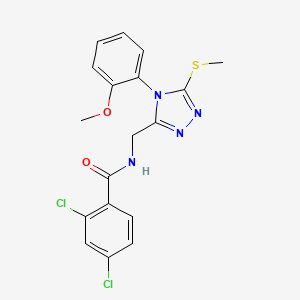

![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)
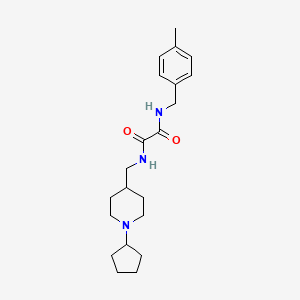
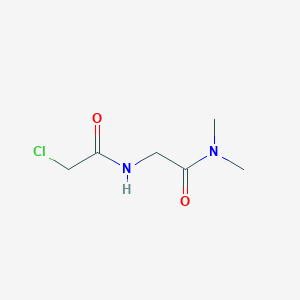
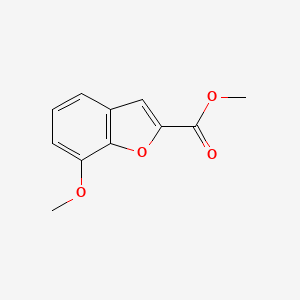

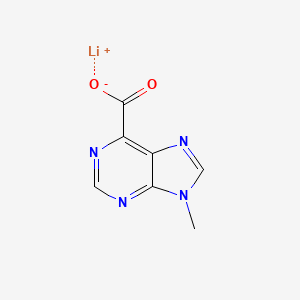
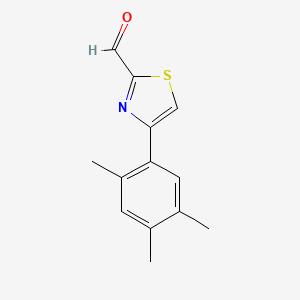
![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2939312.png)
![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)